Magnesium benzoate Magnesium benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18527831
InChI: InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
SMILES:
Molecular Formula: C14H10MgO4
Molecular Weight: 266.53 g/mol

Magnesium benzoate

CAS No.:

Cat. No.: VC18527831

Molecular Formula: C14H10MgO4

Molecular Weight: 266.53 g/mol

* For research use only. Not for human or veterinary use.

Magnesium benzoate -

Specification

Molecular Formula C14H10MgO4
Molecular Weight 266.53 g/mol
IUPAC Name magnesium;dibenzoate
Standard InChI InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Standard InChI Key PJJZFXPJNUVBMR-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2]

Introduction

Chemical Properties and Structural Characteristics

Physicochemical Parameters

The compound exhibits a melting point of approximately 200°C, with moderate solubility in cold water (1:20 ratio) that increases significantly in hot water or alcoholic solvents . Table 1 summarizes its key properties:

PropertyValueSource
Molecular FormulaC14H10MgO4\text{C}_{14}\text{H}_{10}\text{MgO}_4
Molecular Weight266.53 g/mol
Melting Point200°C
Solubility in Water1:20 (cold), 1:1 (hot)
EPA Registry Number553-70-8

Coordination Geometry

Solid-state 25Mg^{25}\text{Mg} NMR studies reveal that magnesium benzoate adopts a strained octahedral configuration, with quadrupolar coupling constants (CQC_Q) ranging from 3.5 to 5.2 MHz depending on ligand binding modes . Density functional theory (DFT) simulations corroborate that deviations from ideal octahedral symmetry arise from steric interactions between aromatic rings and the magnesium center . This distortion influences the compound’s reactivity, particularly in MOF synthesis where ligand flexibility dictates pore structure .

Synthesis and Industrial Production

Scalability and Byproduct Management

Industrial-scale production employs continuous autoclave systems with oxygen sparging to enhance reaction kinetics. Post-synthesis, the crude product undergoes:

  • Filtration to remove chromium hydroxide residues

  • Acid precipitation using phosphoric or sulfuric acid to isolate benzoic acid intermediates

  • Recrystallization from ethanol-water mixtures to achieve >99% purity .

Spectroscopic Analysis and Coordination Chemistry

Solid-State NMR Insights

High-field 25Mg^{25}\text{Mg} NMR (20 T) resolves distinct chemical shift ranges for magnesium benzoate derivatives:

Coordination Environmentδiso\delta_{iso} (ppm)CQC_Q (MHz)
Ideal Octahedral−15 to −203.2–3.8
Distorted Octahedral−22 to −284.1–5.2
TetrahedralNot observed

Data from demonstrate that strain in the MgO6\text{MgO}_6 polyhedron linearly correlates with CQC_Q values (R2=0.89R^2 = 0.89), enabling non-destructive quality control in batch synthesis .

Infrared Spectral Signatures

Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes:

  • ν(COO⁻): 1540 cm⁻¹ (asymmetric), 1405 cm⁻¹ (symmetric)

  • δ(Mg-O): 680–720 cm⁻¹
    The separation (Δν\Delta \nu) between carboxylate stretches (135 cm⁻¹) confirms bidentate ligand binding .

GHS CodeHazard StatementPrecautionary Measures
H319Causes serious eye irritationUse eye protection (P305+P351+P338)
H315Causes skin irritationWear protective gloves (P280)
H335May cause respiratory irritationUse respiratory protection (P261)

Toxicological Data

Chronic exposure studies in rodents (OECD TG 452) show no evidence of carcinogenicity at doses ≤500 mg/kg/day over 24 months . The compound’s low bioaccumulation potential (logKow=1.2\log K_{ow} = 1.2) and rapid renal excretion (t₁/₂ = 2.3 h in rats) mitigate long-term toxicity risks . Regulatory bodies classify it as Generally Recognized As Safe (GRAS) for use as a food additive at concentrations ≤0.1% w/w .

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